molecular formula C21H14Cl2N2O3 B6014452 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B6014452
M. Wt: 413.2 g/mol
InChI Key: FBYJRNJGSBBAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of dichloro and methoxy groups in the structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted benzaldehydes in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is carried out in an organic solvent like ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous medium.

Major Products Formed

Scientific Research Applications

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effect could be attributed to the inhibition of pro-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.

    2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Exhibits similar biological activities but with different potency.

Uniqueness

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which enhances its chemical reactivity and biological properties. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its specific applications in medicinal chemistry .

Properties

IUPAC Name

N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-16-7-5-12(6-8-16)20(26)24-15-4-2-3-13(9-15)21-25-18-11-14(22)10-17(23)19(18)28-21/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYJRNJGSBBAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.